(S)-Azepan-4-ol: A Technical Guide for Drug Discovery Professionals
(S)-Azepan-4-ol: A Technical Guide for Drug Discovery Professionals
Introduction
The azepane scaffold, a seven-membered nitrogen-containing heterocycle, is a privileged structure in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[1][2] Its inherent three-dimensional character and conformational flexibility allow for the exploration of diverse chemical space, which is crucial for optimizing drug-target interactions.[2] Among the functionalized azepanes, (S)-Azepan-4-ol has emerged as a particularly valuable building block. Its stereodefined hydroxyl group and secondary amine provide versatile handles for synthetic elaboration, enabling the construction of complex molecules with tailored pharmacological profiles.[3][4] This guide provides an in-depth overview of the chemical properties, structure, synthesis, and applications of (S)-Azepan-4-ol for researchers and scientists in the field of drug development.
Chemical Structure and Properties
(S)-Azepan-4-ol is a chiral cyclic amine characterized by a seven-membered azepane ring with a hydroxyl group at the 4-position. The "(S)" designation refers to the stereochemistry at the chiral center (C4).
Structural and Physicochemical Data
A summary of the key chemical and physical properties of (S)-Azepan-4-ol is presented in the table below.
| Property | Value | Source(s) |
| IUPAC Name | (S)-azepan-4-ol | |
| Synonyms | (S)-4-Hydroxyazepane, Hexahydro-1H-azepin-4-ol | [3][5] |
| CAS Number | 1449206-44-3 | |
| Molecular Formula | C₆H₁₃NO | [3] |
| Molecular Weight | 115.18 g/mol | [3][5] |
| Appearance | Slightly yellow powder | [3] |
| Purity | ≥ 96% | [3] |
| Boiling Point | 203.7 °C | [6] |
| Topological Polar Surface Area | 32.3 Ų | [5] |
| Hydrogen Bond Donor Count | 2 | [5][6] |
| Hydrogen Bond Acceptor Count | 2 | [5][6] |
| InChI Key | JKYGZQCMFANMFM-LURJTMIESA-N |
Note: Some properties may vary depending on the supplier and purity.
Structural Representation
The chemical structure of (S)-Azepan-4-ol is depicted below.
Caption: 2D Chemical Structure of (S)-Azepan-4-ol.
Synthesis of (S)-Azepan-4-ol
The enantioselective synthesis of (S)-Azepan-4-ol is critical to its application in drug discovery. Various synthetic strategies have been developed, often involving ring-expansion reactions or the resolution of racemic mixtures. A common approach involves the stereoselective reduction of a corresponding azepan-4-one precursor.
One notable method for the synthesis of the azepanone core involves a gold-catalyzed [5+2] annulation.[7] While this provides the racemic ketone, subsequent enantioselective reduction can yield the desired (S)-alcohol.
Illustrative Synthetic Workflow: From Precursor to Product
The following diagram outlines a conceptual workflow for the synthesis of (S)-Azepan-4-ol, starting from a suitable precursor and proceeding through a key azepan-4-one intermediate.
Caption: Conceptual workflow for the synthesis of (S)-Azepan-4-ol.
Chemical Reactivity and Derivatization
The synthetic utility of (S)-Azepan-4-ol stems from the reactivity of its secondary amine and hydroxyl group. These functional groups serve as points for diversification, allowing for the introduction of a wide range of substituents to modulate the molecule's properties.
-
N-Functionalization: The secondary amine can be readily acylated, alkylated, or used in reductive amination reactions to introduce various substituents. This is often a key step in incorporating the azepane moiety into a larger molecular framework.
-
O-Functionalization: The hydroxyl group can be etherified, esterified, or used as a nucleophile in various coupling reactions. It can also be oxidized to the corresponding ketone if desired.
The ability to selectively functionalize either the nitrogen or the oxygen atom, often through the use of protecting groups, provides chemists with a high degree of control over the synthetic outcome.
Applications in Medicinal Chemistry
The azepane ring is a common motif in a variety of biologically active compounds, and (S)-Azepan-4-ol serves as a valuable starting material for the synthesis of many such molecules.[3][4] Its incorporation into drug candidates can influence several key parameters, including:
-
Pharmacokinetic Properties: The polar nature of the hydroxyl group and the basicity of the amine can be modulated to improve solubility and absorption.
-
Target Binding: The three-dimensional shape of the azepane ring can provide a rigid scaffold that orients functional groups for optimal interaction with a biological target.
-
Novel Chemical Space: The use of a seven-membered ring allows for the exploration of chemical space that is distinct from more common five- and six-membered rings.
(S)-Azepan-4-ol and its derivatives are of particular interest in the development of therapeutics for neurological disorders.[3]
Safety and Handling
(S)-Azepan-4-ol should be handled in a well-ventilated area by trained personnel. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For specific handling and storage information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.[8] The hydrochloride salt is often available and may have different handling and storage requirements.[8] It is recommended to store the compound under an inert atmosphere at room temperature.[8]
Conclusion
(S)-Azepan-4-ol is a versatile and valuable building block for drug discovery and development. Its well-defined stereochemistry, coupled with the synthetic handles provided by its hydroxyl and amino functionalities, makes it an attractive starting point for the synthesis of complex and biologically active molecules. As the demand for novel therapeutics continues to grow, the importance of chiral building blocks like (S)-Azepan-4-ol in medicinal chemistry is expected to increase.
References
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PubChem. (n.d.). Azepan-4-ol. Retrieved from [Link]
- Zhang, J., & Schmalz, H.-G. (2012). Gold-catalyzed efficient synthesis of azepan-4-ones via a two-step [5 + 2] annulation. Organic Letters, 14(13), 3332–3335.
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AA Blocks. (n.d.). Azepan-4-ol. Retrieved from [Link]
- Cardona, F., Goti, A., & Brandi, A. (2023). Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation. The Journal of Organic Chemistry, 88(16), 11538–11543.
- Kumar, R., & Singh, P. P. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 164, 576–602.
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